molecular formula C27H30F6N2O2 B566028 17α-Dutasteride CAS No. 1796930-46-5

17α-Dutasteride

Número de catálogo B566028
Número CAS: 1796930-46-5
Peso molecular: 528.539
Clave InChI: JWJOTENAMICLJG-UWKVNAJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

17α-Dutasteride is an impurity of Dutasteride . Dutasteride is a medication primarily used to treat the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It is also used for scalp hair loss in men and as a part of hormone therapy in transgender women .


Synthesis Analysis

Dutasteride is a synthetic 4-azasteroid . The synthetic process comprises the mixed anhydride formation, its subsequent reaction with 2,5-bis (trifluoromethyl)phenylamine in the presence of an appropriate Lewis catalyst and its isolation, purification, and crystallization from acetonitrile/water .


Molecular Structure Analysis

The molecular formula of Dutasteride is C27H30F6N2O2 . It is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam . It derives from a hydride of a 5alpha-androstane .


Chemical Reactions Analysis

Dutasteride is a 4-azo analog of testosterone and is a competitive, selective inhibitor of both reproductive tissues (type 2) and skin and hepatic (type 1) 5α-reductase . Type I and II 5α-reductase enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .


Physical And Chemical Properties Analysis

The molecular weight of Dutasteride is 528.5 g/mol . It is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam .

Aplicaciones Científicas De Investigación

Chemoprevention in Prostate Cancer

Dutasteride, a dual 5α-reductase inhibitor, has shown promise in the chemoprevention of prostate cancer. It inhibits both type I and type II 5α-reductase enzymes, leading to a significant decrease in serum prostate-specific antigen levels and prostate volume. Early data suggest a decrease in prostate cancer incidence among dutasteride-treated patients, highlighting its potential role in cancer prevention (Musquera et al., 2008).

Treatment of Benign Prostatic Hyperplasia (BPH)

Dutasteride has been effective in the treatment of symptomatic benign prostatic hyperplasia (BPH), offering significant improvements in symptoms, quality of life, and urinary flow rates. Long-term treatment results in continued improvements and reductions in prostate volume, demonstrating its efficacy and safety for BPH management (Debruyne et al., 2004).

Interaction with Human Alpha-2-Macroglobulin

Research exploring the interaction between dutasteride and human alpha-2-macroglobulin (α2M), a major proteinase inhibitor, suggests that dutasteride binding can alter the antiproteolytic potential of α2M. This interaction may have implications for dutasteride's physiological effects and its role in prostate cancer treatment (Zia et al., 2019).

Metabolic Effects

Studies have indicated that dutasteride, through dual inhibition of 5α-reductase, can impact metabolic functions, including insulin sensitivity and lipid metabolism. Such findings underscore the need to understand the broader metabolic implications of 5α-reductase inhibition in clinical settings (Hazlehurst et al., 2015).

Androgen Metabolism in Human Skin

Dutasteride has been investigated for its effects on androgen metabolism within human skin, which could have implications for conditions like acne and androgenetic alopecia. By inhibiting 5α-dihydro metabolite formation, dutasteride may offer a novel approach to managing these conditions (Münster et al., 2003).

Role in Steroid Hormone Receptor Mediation

Research into the effects of dutasteride on steroid hormone receptors, particularly in the context of benign prostatic hyperplasia (BPH), suggests that it may mediate clinical effects through modulation of estrogen receptor-beta (ERβ) and androgen receptor pathways. This modulation is associated with reduced prostate volume and serum prostate-specific antigen levels, highlighting the potential of dutasteride in influencing steroid hormone receptor activity (Alonso et al., 2015).

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.

Safety and Hazards

Dutasteride can cause birth defects if a woman is exposed to it during pregnancy . The most commonly reported side effects of dutasteride, although rare, include sexual dysfunction and depression .

Direcciones Futuras

Topical finasteride 0.5% in combination with minoxidil 2% could represent a valid therapeutic option for the treatment of postmenopausal female pattern hair loss, showing higher efficacy than topical 17α-estradiol with minoxidil 2% both at 6-month and 12- to 18-month follow-up . Cell-based treatment may be the future of medical treatment of hair loss, but more time is needed to establish effectiveness, cost, and technical details .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of 17α-Dutasteride involves the conversion of 4,6-androstadiene-3,17-dione to 17α-hydroxy-5α-androstan-3-one, followed by the addition of a 4-aza-5α-androst-1-ene-3-one moiety to the C17 position of the steroid nucleus.", "Starting Materials": [ "4,6-androstadiene-3,17-dione", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic acid", "Methanol", "Ethyl acetate", "Dimethylformamide", "Triethylamine", "4-Aza-5α-androst-1-ene-3-one", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Reduction of 4,6-androstadiene-3,17-dione with sodium borohydride in methanol to yield 5α-androstane-3,17-dione", "Conversion of 5α-androstane-3,17-dione to 17α-hydroxy-5α-androstan-3-one using sodium hydroxide and hydrogen chloride", "Protection of the hydroxyl group at C17 position with acetic anhydride and pyridine to yield 17-acetoxy-5α-androstan-3-one", "Addition of 4-aza-5α-androst-1-ene-3-one to the C17 position of 17-acetoxy-5α-androstan-3-one using triethylamine and dimethylformamide as a solvent to yield 17α-Dutasteride", "Removal of the acetyl group at C17 position using sodium hydroxide and methanol", "Reduction of the 4-aza-5α-androst-1-ene-3-one moiety using palladium on carbon and hydrogen gas to yield 17α-Dutasteride" ] }

Número CAS

1796930-46-5

Fórmula molecular

C27H30F6N2O2

Peso molecular

528.539

Nombre IUPAC

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1

Clave InChI

JWJOTENAMICLJG-UWKVNAJESA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.